molecular formula C18H39ClN2 B12686326 1-Butyl-1-decylpiperazinium chloride CAS No. 111439-99-7

1-Butyl-1-decylpiperazinium chloride

Cat. No.: B12686326
CAS No.: 111439-99-7
M. Wt: 319.0 g/mol
InChI Key: YLIVTPKBXNTELR-UHFFFAOYSA-M
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Description

1-Butyl-1-decylpiperazinium chloride is a quaternary ammonium-based ionic liquid (IL) featuring a piperazinium cation substituted with butyl and decyl alkyl chains and a chloride anion. Piperazinium ILs are characterized by their dual nitrogen sites in the cation, which influence hydrogen-bonding capabilities and solvation properties.

Such properties are critical for industrial applications, including catalysis, extraction, and polymer processing.

Properties

CAS No.

111439-99-7

Molecular Formula

C18H39ClN2

Molecular Weight

319.0 g/mol

IUPAC Name

1-butyl-1-decylpiperazin-1-ium;chloride

InChI

InChI=1S/C18H39N2.ClH/c1-3-5-7-8-9-10-11-12-16-20(15-6-4-2)17-13-19-14-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1

InChI Key

YLIVTPKBXNTELR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]1(CCNCC1)CCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-decylpiperazinium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-decylpiperazine with butyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of 1-butyl-1-decylpiperazinium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation, crystallization, and filtration to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-decylpiperazinium chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction typically involves the replacement of the chloride anion with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of the corresponding alcohol, while oxidation with hydrogen peroxide can yield various oxidized derivatives .

Mechanism of Action

The mechanism of action of 1-butyl-1-decylpiperazinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 1-butyl-1-decylpiperazinium chloride and structurally related ILs:

Compound Cation Type Anion Alkyl Chain Length Key Properties Applications
1-Butyl-1-decylpiperazinium chloride Piperazinium Cl⁻ Butyl (C4), Decyl (C10) High hydrophobicity, potential high thermal stability Solvent for hydrophobic systems (inferred)
1-Butyl-3-methylimidazolium chloride Imidazolium Cl⁻ Butyl (C4), Methyl (C1) Hydrophilic, moderate viscosity, cellulose dissolution Biomass processing, solvents
1-Hexyl-3-methylimidazolium chloride Imidazolium Cl⁻ Hexyl (C6), Methyl (C1) Higher hydrophobicity than C4 analogs Extraction, separations
1-Benzyl-1-phenylhydrazine hydrochloride Hydrazinium Cl⁻ Benzyl, Phenyl Polar, solid at room temperature Pharmaceutical intermediates

Key Observations:

  • However, 1-butyl-3-methylimidazolium chloride has been directly validated for cellulose dissolution , whereas piperazinium analogs remain understudied.
  • Alkyl Chain Impact: The decyl chain in 1-butyl-1-decylpiperazinium chloride increases hydrophobicity compared to butyl or hexyl chains in imidazolium ILs. This could reduce water miscibility but improve compatibility with nonpolar solvents.
  • Anion Role : Chloride-based ILs generally exhibit high polarity and low thermal stability compared to bulkier anions (e.g., NTf₂⁻). However, chloride’s small size enhances solubility in polar media .

Performance Metrics (Inferred from Structural Analogs)

Property 1-Butyl-1-decylpiperazinium chloride 1-Butyl-3-methylimidazolium chloride 1-Hexyl-3-methylimidazolium chloride
Melting Point Likely < 100°C (liquid at RT) ~70°C ~-20°C (ionic liquid)
Viscosity High (due to long decyl chain) Moderate Moderate to high
Thermal Stability Potentially >200°C ~250–300°C ~200–250°C
Cellulose Solubility Not reported 10–15 wt% <5 wt%

Notes:

  • The decyl chain may increase viscosity, limiting use in flow-based processes.
  • Thermal stability estimates are based on trends in imidazolium ILs; piperazinium derivatives may deviate due to cation decomposition pathways.

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